2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide
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Overview
Description
2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide is a complex organic compound that features a benzothiadiazole coreThe benzothiadiazole moiety is known for its strong electron-withdrawing properties, which can enhance the electronic characteristics of the molecules it is part of .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and automated systems can help streamline the process and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: It can serve as a probe or marker in various biological assays.
Medicine: It has potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells
Mechanism of Action
The mechanism by which 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich sites in biological molecules, potentially inhibiting or modifying their function. This interaction can affect various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler compound with similar electron-withdrawing properties.
4-Aminobenzo-2,1,3-thiadiazole:
Uniqueness
What sets 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide apart is its combination of the benzothiadiazole core with the sulfonyl and dichlorophenyl groups.
Properties
Molecular Formula |
C19H12Cl2N4O3S2 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(3,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C19H12Cl2N4O3S2/c20-13-9-8-11(10-14(13)21)22-19(26)12-4-1-2-5-15(12)25-30(27,28)17-7-3-6-16-18(17)24-29-23-16/h1-10,25H,(H,22,26) |
InChI Key |
WBTCQOUTKUIRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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